molecular formula C13H15ClN2S B2435918 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide CAS No. 338965-83-6

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Cat. No. B2435918
CAS RN: 338965-83-6
M. Wt: 266.79
InChI Key: HVDHKFNRUIUJJX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Histamine H3 Receptor Antagonism

4-Chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide derivatives have been identified as potent and selective histamine H3 receptor antagonists. Studies have highlighted the efficacy of such compounds, particularly in the form of 4-chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide derivatives of histamine homologues. These compounds demonstrate high receptor affinity and significant potential in biological assays, especially when using imidazol-4-ylbutyl analogues (Tozer et al., 1999).

Structural and Reactivity Studies

Research has also focused on the structural and reactivity aspects of compounds similar to 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. For instance, the synthesis and characterization of novel ruthenium hydrogen sulfide dihydride complexes, which include derivatives of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, have been documented. These studies delve into the reaction mechanisms and structural characterization of these complexes (Chatwin et al., 2003).

Synthesis of Cyclic Sulfonamides

The compound has also been used in the synthesis of cyclic sulfonamides, a novel class of chemicals. Through intramolecular Diels-Alder reactions, researchers have synthesized substituted hexahydrobenzo[d]isothiazole and benzo[e][1,2]thiazine dioxides. These compounds have potential applications in various chemical processes and as intermediates in pharmaceuticals (Greig et al., 2001).

Corrosion Inhibition

Studies have also been conducted on the use of related compounds for corrosion inhibition. For instance, derivatives like 1,3,4-oxadiazole have been synthesized and their efficacy in inhibiting corrosion on mild steel in sulphuric acid has been assessed. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors (Ammal et al., 2018).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5-trimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c1-9-10(2)16(3)13(15-9)17-8-11-4-6-12(14)7-5-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDHKFNRUIUJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)SCC2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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